molecular formula C25H26N2O3 B4334748 N~2~,N~2~-dibenzyl-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)glycinamide

N~2~,N~2~-dibenzyl-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)glycinamide

Cat. No.: B4334748
M. Wt: 402.5 g/mol
InChI Key: NFCZQUWAWYGQEJ-UHFFFAOYSA-N
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Description

N~2~,N~2~-dibenzyl-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)glycinamide is an organic compound with the molecular formula C25H26N2O3 This compound is characterized by its complex structure, which includes a benzodioxole ring and dibenzyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~2~-dibenzyl-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)glycinamide typically involves multiple steps. One common method includes the reaction of 2,2-dimethyl-1,3-benzodioxole-5-carboxylic acid with glycine derivatives under specific conditions to form the glycinamide backbone.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

N~2~,N~2~-dibenzyl-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzodioxole ring, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N~2~,N~2~-dibenzyl-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)glycinamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N2,N~2~-dibenzyl-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)glycinamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring and dibenzyl groups play a crucial role in binding to these targets, leading to specific biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~,N~2~-dibenzyl-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)glycinamide is unique due to its specific combination of a benzodioxole ring and dibenzyl groups attached to a glycinamide backbone.

Properties

IUPAC Name

2-(dibenzylamino)-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-25(2)29-22-14-13-21(15-23(22)30-25)26-24(28)18-27(16-19-9-5-3-6-10-19)17-20-11-7-4-8-12-20/h3-15H,16-18H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCZQUWAWYGQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)NC(=O)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~,N~2~-dibenzyl-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)glycinamide
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N~2~,N~2~-dibenzyl-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)glycinamide
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N~2~,N~2~-dibenzyl-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)glycinamide
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N~2~,N~2~-dibenzyl-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)glycinamide
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N~2~,N~2~-dibenzyl-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)glycinamide
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N~2~,N~2~-dibenzyl-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)glycinamide

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